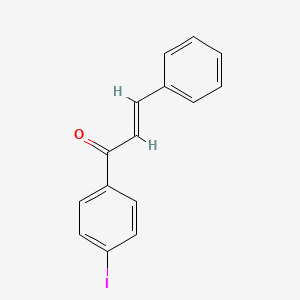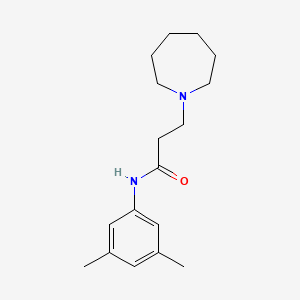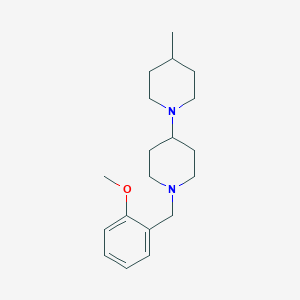![molecular formula C19H16N2O5 B10882203 3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882203.png)
3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of substituents: Functional groups such as the hydroxy, methyl, benzoyl, and nitrophenyl groups are introduced through various organic reactions like Friedel-Crafts acylation, nitration, and methylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways that regulate cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE: Lacks the nitro group, which may affect its biological activity.
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitro group in 3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C19H16N2O5 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methyl-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16N2O5/c1-11-6-8-12(9-7-11)17(22)15-16(20(2)19(24)18(15)23)13-4-3-5-14(10-13)21(25)26/h3-10,16,22H,1-2H3/b17-15- |
InChI-Schlüssel |
SBWFGPHREUYNQB-ICFOKQHNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C)C3=CC(=CC=C3)[N+](=O)[O-])/O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C)C3=CC(=CC=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-hydroxyandrost-5-en-17-one](/img/structure/B10882123.png)
![N-(2-bromophenyl)-2-cyano-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide](/img/structure/B10882130.png)
![4-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10882132.png)
![5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10882140.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B10882147.png)


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B10882168.png)

![(4-Benzylpiperidin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882184.png)

![2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882199.png)
methanone](/img/structure/B10882204.png)

